3-(1H-tetrazol-1-yl)phenyl 4-tert-butylbenzoate
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Overview
Description
3-(1H-tetrazol-1-yl)phenyl 4-tert-butylbenzoate is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl 4-tert-butylbenzoate typically involves the reaction of 3-(1H-tetrazol-1-yl)phenol with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent and employing mild reaction conditions, can be adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Substituted aromatic compounds with various functional groups
Scientific Research Applications
3-(1H-tetrazol-1-yl)phenyl 4-tert-butylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioisosteric properties, which can mimic carboxylic acids.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1H-tetrazole
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline
- N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide
Uniqueness
3-(1H-tetrazol-1-yl)phenyl 4-tert-butylbenzoate is unique due to its specific combination of the tetrazole ring and the tert-butylbenzoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to act as a bioisostere of carboxylic acids and its potential for diverse chemical modifications further enhance its utility in research and industry .
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C18H18N4O2/c1-18(2,3)14-9-7-13(8-10-14)17(23)24-16-6-4-5-15(11-16)22-12-19-20-21-22/h4-12H,1-3H3 |
InChI Key |
FRVQNFJFVTXKIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Origin of Product |
United States |
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